An In-Depth Technical Guide to 5-Bromobenzofuran-2(3H)-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromobenzofuran-2(3H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzofuran-2(3H)-one, a key heterocyclic building block, holds significant importance in the realms of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a benzofuranone core with a strategically positioned bromine atom, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide, curated for the discerning scientific audience, delves into the essential technical details of this compound, from its fundamental properties to its applications in cutting-edge research and development. The presence of the bromine atom is particularly noteworthy, as it serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of intricate molecular architectures.[1] This reactivity has positioned 5-Bromobenzofuran-2(3H)-one as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1]
Physicochemical and Spectral Properties
A thorough understanding of the physical and chemical characteristics of 5-Bromobenzofuran-2(3H)-one is paramount for its effective utilization in a laboratory setting. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 166386-69-2 | [1][2] |
| Molecular Formula | C₈H₅BrO₂ | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not explicitly available, but related compounds such as 5-bromobenzofuran-2-carboxylic acid have a melting point of 257 °C.[3] | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from general solubility of similar organic compounds |
| Storage | Store in a dry, well-ventilated place at room temperature.[1][2] | N/A |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling constants influenced by the bromine and the fused lactone ring. Additionally, a characteristic singlet for the methylene protons at the 3-position of the benzofuranone ring would be anticipated.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone, the aromatic carbons (some of which would show the effect of bromine substitution), and the methylene carbon at the 3-position.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl group (C=O) stretching vibration is expected, typically in the range of 1750-1780 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (213.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis and Reaction Chemistry
The synthesis of 5-Bromobenzofuran-2(3H)-one can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably substituted precursor.
Illustrative Synthesis Protocol: Cyclization of 4-Bromo-2-(carboxymethoxy)benzoic Acid
This protocol provides a plausible and logical pathway for the synthesis of 5-Bromobenzofuran-2(3H)-one, based on established chemical principles for the formation of benzofuranone rings.
Step 1: Preparation of 4-Bromo-2-(carboxymethoxy)benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid in a suitable solvent such as acetone.
-
Addition of Reagents: Add an excess of potassium carbonate to the solution, followed by the dropwise addition of ethyl bromoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).
-
Purification: The precipitated 4-Bromo-2-(carboxymethoxy)benzoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Intramolecular Cyclization to 5-Bromobenzofuran-2(3H)-one
-
Reaction Setup: Place the dried 4-Bromo-2-(carboxymethoxy)benzoic acid in a reaction vessel.
-
Dehydrating Agent: Add a dehydrating agent such as acetic anhydride or a mixture of acetic anhydride and sodium acetate.
-
Heating: Heat the mixture gently to initiate the intramolecular cyclization, which proceeds via an intramolecular Friedel-Crafts-type acylation.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product and quench the excess acetic anhydride.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure 5-Bromobenzofuran-2(3H)-one.
Caption: Synthetic workflow for 5-Bromobenzofuran-2(3H)-one.
Reactivity and Key Transformations
The chemical reactivity of 5-Bromobenzofuran-2(3H)-one is dominated by the presence of the bromine atom on the aromatic ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond in 5-Bromobenzofuran-2(3H)-one is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for elaborating the core structure.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of 5-Bromobenzofuran-2(3H)-one with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.[4][5][6] This is a highly reliable and versatile method for creating biaryl structures, which are common motifs in pharmaceuticals.[7]
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromobenzofuran-2(3H)-one, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-benzofuran-2(3H)-one.
Caption: Suzuki-Miyaura coupling of 5-Bromobenzofuran-2(3H)-one.
Applications in Research and Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] Consequently, 5-Bromobenzofuran-2(3H)-one serves as a valuable starting material for the synthesis of novel drug candidates.
Drug Discovery
The benzofuran core is associated with a diverse array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[8][9] The ability to functionalize the 5-position of the 5-Bromobenzofuran-2(3H)-one scaffold via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, derivatives of the benzofuran core have been investigated as kinase inhibitors for cancer therapy and as agents targeting neurological and inflammatory conditions.[1][5]
Materials Science
The versatile reactivity of 5-Bromobenzofuran-2(3H)-one also extends to materials science. The introduction of specific functional groups through cross-coupling can lead to the development of novel organic materials with interesting photophysical or electronic properties. For example, benzofuran-containing molecules have been explored in the context of fluorescent probes and other functional materials.[1]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Handling: Avoid creating dust. Use appropriate tools for handling solids.
Hazard Classifications for Related Compounds (e.g., 5-Bromobenzofuran):
-
Acute Toxicity (Oral): May be harmful if swallowed.[11]
-
Skin Irritation: May cause skin irritation.[11]
-
Eye Irritation: May cause serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation.[11]
-
Carcinogenicity: Suspected of causing cancer.[11]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[1][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Bromobenzofuran-2(3H)-one is a valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of a bromine atom on the benzofuranone core, which allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity has made it a key intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical entity.
References
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ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]
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PubChem. (n.d.). 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromobenzofuran-2(3h)-one (C8H5BrO2). Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). Ethyl 5-bromobenzofuran-3-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]
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NIST WebBook. (n.d.). 2(3H)-benzofuranone, 3-phenyl-3-(2-piperidinoethyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Some of the most famous benzofuran core-based clinical drugs. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzofuran-2(3h)-one, 3-allyl-3-phenyl-. Retrieved from [Link]
- Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063.
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PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]
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